Cefcapene

Descripción general

Descripción

Cefcapene es un antibiótico cefalosporínico de tercera generación. Fue patentado en 1985 y aprobado para uso médico en 1997 . Este compuesto es conocido por su actividad antibacteriana de amplio espectro contra bacterias Gram-positivas y Gram-negativas . This compound se utiliza comúnmente para tratar diversas infecciones bacterianas, incluidas infecciones del tracto respiratorio, infecciones de la piel e infecciones del tracto urinario .

Métodos De Preparación

La preparación de clorhidrato de cefcapene pivoxil implica varios pasos sintéticos. Un método incluye los siguientes pasos :

- Se agita y disuelve un compuesto en piridina, seguido de la adición de cloruro de metanosulfonilo para la reacción.

- El compuesto resultante reacciona con 7-ACA en presencia de prolina y diisopropilamina.

- El compuesto intermedio se somete a una reacción con carbonato de potasio.

- El siguiente paso implica una reacción con isocianato de clorosulfonilo en presencia de diisopropilamina.

- Finalmente, el compuesto reacciona con pivolato de yodometilo en dimetilformamida (DMF) en presencia de fosfato de potasio y acetato de cobre, seguido de desprotección para obtener clorhidrato de this compound pivoxil.

Análisis De Reacciones Químicas

Cefcapene se somete a varias reacciones químicas, incluida la hidrólisis, la oxidación y la degradación térmica . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Hidrólisis: En soluciones acuosas, this compound es susceptible a la hidrólisis, lo que lleva a la formación de productos de degradación.

Oxidación: Las condiciones oxidativas pueden causar la degradación de this compound, afectando su estabilidad.

Degradación térmica: La exposición a altas temperaturas puede resultar en la descomposición de this compound.

Los principales productos formados a partir de estas reacciones son productos de degradación que pueden afectar la actividad antibacteriana del compuesto .

Aplicaciones Científicas De Investigación

Clinical Applications

Cefcapene is primarily used to treat various infections, particularly those affecting the respiratory tract and urinary system.

- Respiratory Infections : A comparative clinical study demonstrated that CFPN-PI (450 mg/day) was as effective as cefteram pivoxil (600 mg/day) in treating chronic respiratory tract infections, with an effective rate of 80.2% for CFPN-PI . The side effects were minimal and comparable between both treatments.

- Urinary Tract Infections : In a case study involving an 87-year-old man, CFPN-PI was administered for a urinary tract infection. While it effectively treated the infection, it also led to severe hypoglycemia, indicating the need for careful monitoring in vulnerable populations .

Pharmacokinetics

The pharmacokinetic profile of this compound pivoxil has been extensively studied to understand its absorption and elimination:

- Absorption Studies : Research indicated that the mean recovery ratio of this compound from urine was 30.1% in patients with diarrhea, aligning closely with healthy volunteers . This suggests that absorption is not significantly impaired by gastrointestinal conditions.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Validated methods for quantifying this compound in plasma and urine have been developed, facilitating pharmacokinetic studies and ensuring accurate dosing in clinical settings .

Microbiological Applications

This compound has significant applications in microbiological research, particularly in susceptibility testing against various pathogens.

- Antimicrobial Susceptibility Testing : CFPN-PI is utilized in in vitro tests to determine the susceptibility of Gram-positive and Gram-negative bacteria. Studies have shown that it effectively inhibits bacterial growth, although resistance mechanisms such as beta-lactamase production can complicate treatment outcomes .

- Biofilm Formation Studies : The impact of CFPN-PI on biofilm-forming bacteria has been investigated, revealing decreased susceptibility after biofilm development, which poses challenges for treatment efficacy .

Case Studies and Observations

Several case studies illustrate both the therapeutic benefits and potential adverse effects associated with this compound use:

- Case of Hypoglycemia : An elderly patient developed severe hypoglycemia after receiving CFPN-PI for a urinary tract infection. This case highlights the importance of monitoring blood glucose levels in patients receiving this medication, especially those with pre-existing conditions .

- Hyperglycemia After Treatment : Another case reported a diabetic patient experiencing hyperglycemia following treatment with CFPN-PI. This suggests that while this compound is effective against infections, it may also influence metabolic parameters .

Data Summary Table

Mecanismo De Acción

Cefcapene ejerce sus efectos antibacterianos inhibiendo la síntesis de la pared celular en las bacterias . Se une a las proteínas de unión a la penicilina (PBP), que son esenciales para la formación de la pared celular bacteriana. Al inhibir estas proteínas, this compound interrumpe el proceso de síntesis de la pared celular, lo que lleva a la muerte de las células bacterianas .

Comparación Con Compuestos Similares

Cefcapene es similar a otras cefalosporinas de tercera generación, como la cefteram pivoxil . Ambos compuestos pertenecen a la clase de antibióticos β-lactámicos y tienen actividad antibacteriana de amplio espectro. This compound es único en su estructura química específica, que incluye un grupo carbamoiloximetilo en la posición C3, contribuyendo a su actividad antibacteriana .

Compuestos similares incluyen:

- Cefteram pivoxil

- Cefditoren pivoxil

- Cefepime

Estos compuestos comparten mecanismos de acción similares pero difieren en sus estructuras químicas y espectros antibacterianos específicos .

Actividad Biológica

Cefcapene, specifically in its prodrug form this compound pivoxil, is a broad-spectrum cephalosporin antibiotic. It exhibits significant antibacterial activity against a variety of gram-positive and gram-negative bacteria, making it a valuable option in treating respiratory tract infections. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

This compound pivoxil is a prodrug that is converted into its active form, this compound acid, upon deesterification in the intestine. The chemical structure of this compound includes a pivaloyloxymethyl ester group that enhances its absorption and bioavailability. The active this compound acid targets bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), inhibiting the transpeptidation process crucial for cell wall integrity.

Antibacterial Activity

This compound demonstrates potent antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) for several clinically significant bacteria are summarized in Table 1.

| Bacteria | MIC90 (µg/mL) | Comparison to Other Antibiotics |

|---|---|---|

| Streptococcus pneumoniae (PSSP) | 0.5 | Equivalent to benzylpenicillin |

| Streptococcus pneumoniae (PRSP) | 1.0 | Similar to cefditoren |

| Haemophilus influenzae | 0.25 | Stronger than ampicillin |

| Moraxella catarrhalis | 3.13 | Stronger than amoxicillin |

This compound's effectiveness against beta-lactamase producing strains and resistant bacteria positions it as a critical option in empirical therapy for community-acquired infections .

Pharmacokinetics

A study conducted with healthy volunteers assessed the pharmacokinetics of this compound pivoxil. Key findings include:

- Absorption : Rapid deesterification leads to high plasma levels of this compound acid shortly after administration.

- Half-life : Approximately 2 hours post-administration.

- Bioavailability : Enhanced due to the prodrug formulation, allowing effective therapeutic concentrations in plasma.

The study utilized liquid chromatography-mass spectrometry (LC-MS) for quantification, achieving lower limits of quantification (LLOQ) of 0.03 µg/mL for plasma and 0.1 µg/mL for urine .

Clinical Case Studies

-

Case Study on Respiratory Infections :

A clinical trial involving patients with community-acquired pneumonia demonstrated that this compound pivoxil was effective in reducing symptoms and bacterial load compared to standard treatments. Patients receiving this compound showed a faster resolution of clinical signs compared to those treated with traditional antibiotics like amoxicillin. -

Comparative Study with Cefteram :

A comparative study highlighted that patients treated with this compound had lower rates of treatment failure and adverse effects compared to those on cefteram pivoxil, reinforcing this compound's clinical efficacy and safety profile .

Resistance Patterns

Despite its efficacy, resistance patterns are emerging. Research indicates that while this compound maintains activity against many strains, some resistant variants have been documented, particularly among Enterobacteriaceae. Continuous surveillance and susceptibility testing are recommended to guide appropriate use .

Propiedades

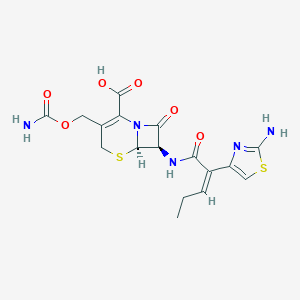

IUPAC Name |

(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6S2/c1-2-3-8(9-6-30-16(18)20-9)12(23)21-10-13(24)22-11(15(25)26)7(4-28-17(19)27)5-29-14(10)22/h3,6,10,14H,2,4-5H2,1H3,(H2,18,20)(H2,19,27)(H,21,23)(H,25,26)/b8-3-/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJRIJDTIPFROI-NVKITGPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027544 | |

| Record name | Cefcapene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135889-00-8 | |

| Record name | Cefcapene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135889-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefcapene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135889008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefcapene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13461 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefcapene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFCAPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5D3422MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.